molecular formula C7H5BrO4 B126820 4-Bromo-3,5-dihydroxybenzoic acid CAS No. 16534-12-6

4-Bromo-3,5-dihydroxybenzoic acid

Cat. No.: B126820
CAS No.: 16534-12-6
M. Wt: 233.02 g/mol
InChI Key: NUTRHYYFCDEALP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine and two hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dihydroxybenzoic acid typically involves the bromination of 3,5-dihydroxybenzoic acid. This can be achieved through the following steps:

    Bromination Reaction: 3,5-dihydroxybenzoic acid is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution under controlled temperature conditions to ensure selective bromination at the 4-position.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dihydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidized Products: Quinones or other oxidized forms.

    Esters: Various ester derivatives depending on the alcohol used.

Scientific Research Applications

Pharmaceutical Development

BDHBA serves as a key intermediate in synthesizing various pharmaceuticals. Its structure allows it to participate in reactions that yield compounds with anti-inflammatory and analgesic properties. For instance, studies indicate that derivatives of BDHBA can be synthesized to enhance the efficacy of existing medications targeting pain and inflammation .

Key Findings:

  • BDHBA is used to synthesize compounds that exhibit significant biological activity.
  • It has been explored for its potential in developing new therapeutic agents targeting chronic pain conditions.

Antioxidant Research

The antioxidant properties of BDHBA make it a valuable compound in formulations aimed at reducing oxidative stress in biological systems. Research has shown that BDHBA can scavenge free radicals, thereby protecting cells from oxidative damage . This property is particularly beneficial in developing dietary supplements and functional foods that aim to improve health outcomes.

Key Findings:

  • BDHBA demonstrates a capacity to reduce oxidative stress.
  • Its incorporation into health products may enhance their protective effects against oxidative damage.

Biochemical Studies

BDHBA is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds makes it a suitable candidate for studying molecular interactions within biological systems . Researchers have employed BDHBA to elucidate mechanisms of action for various enzymes, contributing to a deeper understanding of metabolic processes.

Key Findings:

  • BDHBA aids in the study of enzyme kinetics and interactions.
  • It contributes to advancing knowledge in metabolic pathway research.

Cosmetic Formulations

In the cosmetic industry, BDHBA is incorporated into skincare products due to its skin-soothing and protective effects. Its antioxidant properties are leveraged to enhance the stability and efficacy of formulations aimed at improving skin health . Products containing BDHBA may appeal to consumers looking for natural ingredients with proven benefits.

Key Findings:

  • BDHBA enhances the protective qualities of cosmetic formulations.
  • Its use in skincare products aligns with the growing trend towards natural ingredients.

Environmental Applications

BDHBA is being explored for its role in developing eco-friendly pesticides and herbicides. Research indicates that compounds derived from BDHBA can exhibit herbicidal activity while minimizing environmental impact . This application promotes sustainable agricultural practices by providing alternatives to synthetic chemicals.

Key Findings:

  • BDHBA derivatives show promise as environmentally friendly agricultural chemicals.
  • Its application supports sustainable farming initiatives.

Comparison with Similar Compounds

    3,5-Dihydroxybenzoic Acid: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.

    4-Bromo-2,6-dihydroxybenzoic Acid: Similar structure but with different positions of hydroxyl groups, leading to different chemical behavior.

    4-Bromo-3,5-dimethoxybenzoic Acid: Contains methoxy groups instead of hydroxyl groups, affecting its solubility and reactivity.

Biological Activity

4-Bromo-3,5-dihydroxybenzoic acid (4-Br-3,5-DHBA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C7_7H5_5BrO4_4
  • Molecular Weight : 233.017 g/mol
  • CAS Number : 16534-12-6
  • Melting Point : 268°C to 272°C
  • Purity : ≥98% .

1. Antimicrobial Activity

4-Br-3,5-DHBA exhibits notable antimicrobial properties, particularly against antibiotic-resistant bacteria. In a study evaluating various lichen-derived compounds, it was found that derivatives of 3,5-dihydroxybenzoic acid demonstrated significant inhibition against Staphylococcus aureus and Acinetobacter baumannii. The compound showed promising minimum inhibitory concentration (MIC) values, indicating its potential as an antimicrobial agent .

2. Alpha-Glucosidase Inhibition

The compound has been evaluated for its ability to inhibit alpha-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. In vitro studies reported an IC50_{50} value of approximately 24.0 µg/mL for related compounds, suggesting that 4-Br-3,5-DHBA could be beneficial in controlling postprandial blood glucose levels .

3. Antioxidant Properties

Research indicates that 4-Br-3,5-DHBA possesses antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is attributed to the presence of hydroxyl groups on the aromatic ring, which can scavenge free radicals .

The biological activities of 4-Br-3,5-DHBA are primarily mediated through:

  • Hydroxyl Group Interactions : The two hydroxyl groups on the aromatic ring enhance the compound's ability to donate electrons and stabilize free radicals.
  • Enzyme Interaction : Molecular docking studies have suggested that the compound can effectively bind to active sites of target enzymes like alpha-glucosidase, thereby inhibiting their activity .

Study on Antimicrobial Efficacy

A recent study isolated various monoaromatic compounds from lichen sources and evaluated their antimicrobial efficacy. Among these compounds, derivatives of 4-Br-3,5-DHBA were highlighted for their potent activity against resistant strains of bacteria such as Enterococcus faecium and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Bacteria
4-Bromo-3,5-DHBA4Staphylococcus aureus
Methylated derivative8Acinetobacter baumannii

Alpha-Glucosidase Inhibition Study

In another study focusing on glucose metabolism modulation, various derivatives including 4-Br-3,5-DHBA were tested for their alpha-glucosidase inhibitory effects. The results indicated that while some derivatives were more potent than others, the presence of bromine significantly influenced the inhibitory capacity .

Applications in Pharmaceuticals

Due to its biological activities, 4-Br-3,5-DHBA is considered a valuable intermediate in pharmaceutical synthesis. It is used in the development of drugs targeting metabolic disorders and infections caused by resistant bacteria . Furthermore, its role as a precursor in synthesizing more complex molecules highlights its importance in medicinal chemistry.

Properties

IUPAC Name

4-bromo-3,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTRHYYFCDEALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066076
Record name Benzoic acid, 4-bromo-3,5-dihydroxy-
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16534-12-6
Record name 4-Bromo-3,5-dihydroxybenzoic acid
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Record name 4-Bromo-3,5-dihydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 4-bromo-3,5-dihydroxybenzoic acid in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. [, , ] It acts as an intermediate in synthesizing pyrimidine-based pharmaceuticals [] and is a key starting material for the total synthesis of naturally occurring compounds like 3-oxo- and 3β-hydroxytauranin. [] The molecule's structure, with its reactive bromine substituent and two hydroxyl groups, allows for further derivatization and incorporation into complex molecular frameworks.

Q2: How does this compound interact with N-donor compounds?

A2: Research has shown that this compound can form supramolecular assemblies with various N-donor compounds like 4,4'-bipyridine and 1,2-bis(4-pyridyl)ethane. [] The interactions primarily occur through hydrogen bonding, involving the hydroxyl and carboxyl groups of the acid with the nitrogen atoms of the N-donor molecules. [] This recognition process leads to the formation of intriguing supramolecular architectures, including stacked sheets and even complex interpenetrated networks. []

Q3: What is known about the crystal structure of this compound?

A3: The crystal structure of this compound monohydrate has been determined using single-crystal X-ray diffraction. [] The packing arrangement within the crystal lattice is significantly influenced by the presence of O—H⋯O hydrogen bonds. [] These interactions contribute to the stability and overall structural features observed in the solid state.

Q4: Has this compound been used in the development of bifunctional catalysts?

A4: Yes, researchers have successfully incorporated this compound as a starting material in the synthesis of concave pyridines designed for bifunctional acid-base catalysis. [] The molecule's structure allows for its integration into larger macrocyclic systems containing both acidic and basic sites. [] These bifunctional catalysts hold promise for facilitating various chemical transformations by simultaneously activating both electrophilic and nucleophilic reaction partners.

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